

# Odiparcil: A Technical Overview of a Novel Glycosaminoglycan Clearance Therapy

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **odiparcil**, an investigational oral small molecule therapy designed to address the underlying pathology of certain Mucopolysaccharidoses (MPS) by promoting the clearance of accumulated glycosaminoglycans (GAGs).

# Introduction: The Challenge of Mucopolysaccharidoses

Mucopolysaccharidoses are a group of rare, progressive lysosomal storage diseases, each caused by a deficiency in a specific enzyme required for the degradation of GAGs.[1][2] This enzymatic defect leads to the pathological accumulation of GAGs within lysosomes, disrupting normal cellular function and resulting in multisystemic clinical manifestations, severely affecting bones, connective tissues, and various organs.[2][3] Current standard-of-care, such as enzyme replacement therapy (ERT), has limitations, including poor penetration into certain tissues like bone, cartilage, cornea, and heart valves.[2][3][4] **Odiparcil** represents a novel therapeutic strategy aimed at circumventing the deficient enzymatic pathway by reducing the synthesis of GAGs destined for lysosomal storage.

# Mechanism of Action: A Substrate-Reduction Approach



**Odiparcil** (4-methyl-2-oxo-2H-1-benzopyran-7-yl-5-thio-β-D-xylopyranoside) is a β-D-xyloside derivative that functions as a substrate for galactosyltransferase I (GT1), an enzyme that initiates the synthesis of GAG chains.[5] In the normal GAG biosynthesis pathway, a xylose sugar is attached to a serine residue on a core protein, which serves as the primer for GAG chain elongation. **Odiparcil** acts as a soluble, alternative primer. By competing with the natural core proteins, it diverts the synthesis of GAGs—specifically chondroitin sulfate (CS) and dermatan sulfate (DS)—away from proteoglycan formation.[4][5] This process results in the creation of soluble, **odiparcil**-bound GAGs that are not stored in lysosomes but are instead secreted from the cell and readily excreted in the urine.[4][6] This mechanism effectively reduces the intracellular GAG burden.[3][7]

Figure 1: **Odiparcil**'s Mechanism of Action. **Odiparcil** serves as a decoy substrate for GAG synthesis, leading to excretable GAGs.

#### **Preclinical Evidence**

The therapeutic potential of **odiparcil** has been evaluated in both in vitro and in vivo models, demonstrating its efficacy in reducing GAG accumulation.[3]

Studies using skin fibroblasts from MPS VI patients showed that **odiparcil** effectively reduces the intracellular accumulation of chondroitin sulfate.[2][3] In bovine aortic endothelial cells, **odiparcil** stimulated the secretion of sulfated GAGs into the culture media, primarily of the CS/DS type.[2][3]

| Parameter                     | Cell Type                          | Result                                                                         | Reference |
|-------------------------------|------------------------------------|--------------------------------------------------------------------------------|-----------|
| Intracellular CS<br>Reduction | MPS VI Patient<br>Fibroblasts      | EC50 in the range of 1 $$ $\mu\text{M}$                                        | [2][3]    |
| GAG Secretion<br>Stimulation  | Bovine Aortic<br>Endothelial Cells | 10.7-fold increase<br>over baseline at 3 μM<br>odiparcil                       | [3]       |
| Secreted GAG<br>Composition   | Bovine Aortic<br>Endothelial Cells | At 10 μM: ~73.5%<br>Chondroitin/Dermatan<br>Sulfate, ~19.5%<br>Heparan Sulfate | [3]       |



Table 1: Summary of Quantitative In Vitro Data for Odiparcil.

Chronic oral administration of **odiparcil** in an Arylsulfatase B deficient (Arsb-) mouse model, which mimics MPS VI, led to a significant reduction of GAG storage in key tissues and an increase in urinary GAG excretion.[2][3] The therapeutic effects were observed in models of both early and established disease.[3][8]

| Parameter               | Model          | Dosing                           | Key Findings                                                                             | Reference |
|-------------------------|----------------|----------------------------------|------------------------------------------------------------------------------------------|-----------|
| Tissue GAG<br>Reduction | Arsb- Mice     | 1.5 g/kg and 4.5<br>g/kg of diet | Significantly reduced GAG accumulation in liver and kidney.                              | [3][7]    |
| Cartilage<br>Pathology  | Arsb- Mice     | 1.5 g/kg and 4.5<br>g/kg of diet | Diminished pathological cartilage thickening in trachea and femoral growth plates.       | [2][3]    |
| Leukocyte<br>Granules   | Arsb- Mice     | 1.5 g/kg and 4.5<br>g/kg of diet | Reduced accumulation of granules in leukocytes.                                          | [3]       |
| Pharmacodynam<br>ics    | Arsb- Mice     | 1.5 g/kg and 4.5<br>g/kg of diet | Consistently stimulated urinary excretion of sulfated GAGs.                              | [3][8]    |
| Biodistribution         | Wild Type Rats | Oral<br>administration           | Achieved µM concentrations in disease-relevant tissues (bone, cartilage, heart, cornea). | [2][3][4] |



#### Table 2: Summary of Key *In Vivo* Findings for **Odiparcil**.

In Vitro Efficacy in MPS VI Fibroblasts:

- Cell Culture: Primary skin fibroblasts from MPS VI donors were cultured.
- Treatment: Odiparcil was applied to both growing (pre-confluent) and confluent cells.
- Analysis: Intracellular chondroitin sulfate levels were detected and quantified using the [CS-56] antibody. The half-maximal effective concentration (EC50) was determined.[3]

In Vivo Efficacy in Arsb- Mouse Model:

- Animal Model: Arylsulfatase B deficient (Arsb-) mice, a model for MPS VI, were used alongside wild-type (WT) littermates.[3]
- Study Arms: Animals were randomized into three groups: a control group (standard diet) and two treatment groups receiving odiparcil-mixed diets (1.5 g/kg and 4.5 g/kg).[3]
- Urine Collection: Animals were placed in metabolic cages for 24-hour urine collection to measure GAG levels, which serves as a pharmacodynamic marker.[3]
- Tissue Analysis: At the end of the study (e.g., 6 months), animals were euthanized, and tissues such as the liver and kidney were collected. GAG accumulation was assessed via Alcian Blue staining and the Blyscan GAG assay.[3][7]





Click to download full resolution via product page

Figure 2: Preclinical Experimental Workflow for **Odiparcil** Evaluation.

## **Clinical Study: Phase IIa (iMProveS)**

### Foundational & Exploratory





The "iMProveS" study was a Phase IIa trial designed to assess the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of **odiparcil** in adult patients with MPS VI.[1][9]

The 26-week, multicenter study enrolled 20 patients (≥16 years old) with advanced MPS VI into two main cohorts.[1][10]

- ERT Cohort (n=15): Patients already receiving stable ERT were randomized 1:1:1 in a double-blind fashion to receive placebo, **odiparcil** 250 mg twice daily (BID), or **odiparcil** 500 mg BID, in addition to their ERT.[1][9]
- Non-ERT Cohort (n=5): ERT-naïve patients or those who had discontinued ERT received open-label odiparcil at 500 mg BID.[1][9]

The primary objective was to assess safety and efficacy to inform dose selection for future studies.[6]





Click to download full resolution via product page

Figure 3: Phase IIa iMProveS Clinical Trial Design.

**Odiparcil** demonstrated a good safety and tolerability profile.[1] The majority of adverse events were mild to moderate.[10]



| Category          | Finding                                                                                                                                                                        | Reference |
|-------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Pharmacodynamics  | A linear, dose-dependent increase in total urinary GAGs (uGAGs), chondroitin sulfate, and dermatan sulfate concentrations was observed.                                        | [1][10]   |
| Pharmacokinetics  | The PK profile was consistent with previous studies and was not impacted by concomitant ERT.                                                                                   | [10]      |
| Clinical Efficacy | Individual analyses showed more improvements in the odiparcil groups compared to placebo in areas of pain, corneal clouding, and cardiac, vascular, and respiratory functions. | [1][8]    |
| Safety            | Good overall safety and tolerability profile.                                                                                                                                  | [1]       |

Table 3: Summary of Phase IIa iMProveS Study Results.

#### **Conclusion and Future Directions**

Odiparcil presents a promising, orally available GAG clearance therapy for MPS disorders characterized by CS and DS accumulation, such as MPS VI. Its novel mechanism of action, which reduces the production of storable GAGs, is complementary to existing treatments like ERT. Preclinical data robustly support its ability to reduce GAG load in cells and tissues, including those poorly reached by ERT.[3][4] The Phase IIa clinical trial confirmed its mechanism of action in humans through a dose-dependent increase in urinary GAGs and showed a favorable safety profile with early signals of clinical benefit.[1][10] These findings support the continued clinical development of odiparcil, including planned studies in pediatric MPS VI patients, as a potential new treatment to address the high unmet medical need in this patient population.[4][11]



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Oral treatment for mucopolysaccharidosis VI: Outcomes of the first phase IIa study with odiparcil PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Odiparcil, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI-Evidence from in vitro and in vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Odiparcil, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI —Evidence from in vitro and in vivo models PMC [pmc.ncbi.nlm.nih.gov]
- 4. inventivapharma.com [inventivapharma.com]
- 5. ES2633806T3 Use of odiparcil in the treatment of a mucopolysaccharidosis Google Patents [patents.google.com]
- 6. A Study in MPS VI to Assess Safety and Efficacy of Odiparcil [ctv.veeva.com]
- 7. Odiparcil, a potential glycosaminoglycans clearance therapy in mucopolysaccharidosis VI —Evidence from in vitro and in vivo models | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. inventivapharma.com [inventivapharma.com]
- 10. Inventiva announces positive results from Phase IIa clinical study with odiparcil in mucopolysaccharidosis type VI Inventiva Pharma [inventivapharma.com]
- 11. patientworthy.com [patientworthy.com]
- To cite this document: BenchChem. [Odiparcil: A Technical Overview of a Novel Glycosaminoglycan Clearance Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677181#odiparcil-s-potential-as-a-gag-clearance-therapy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com